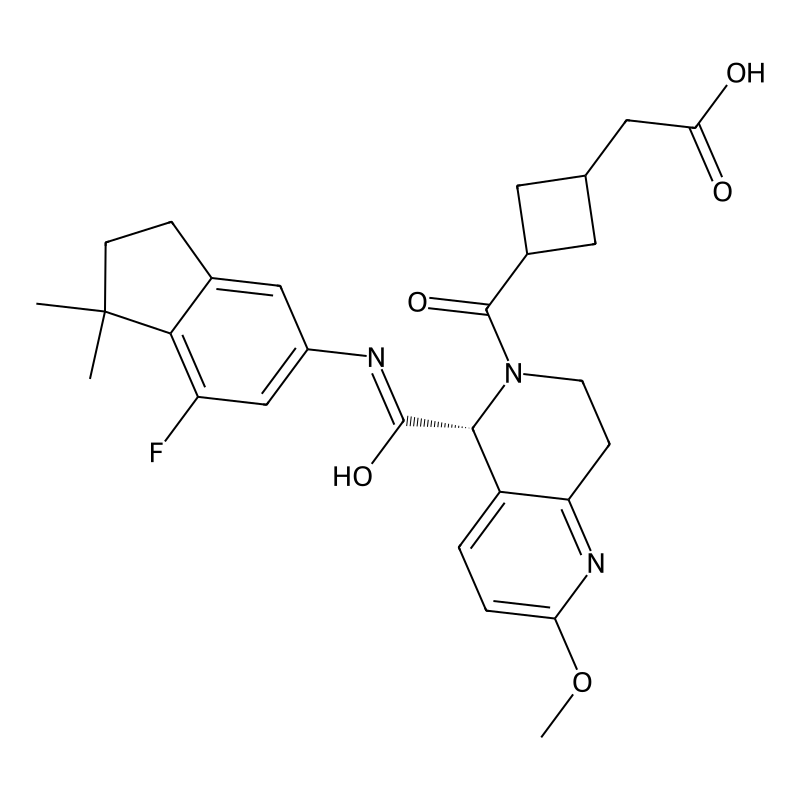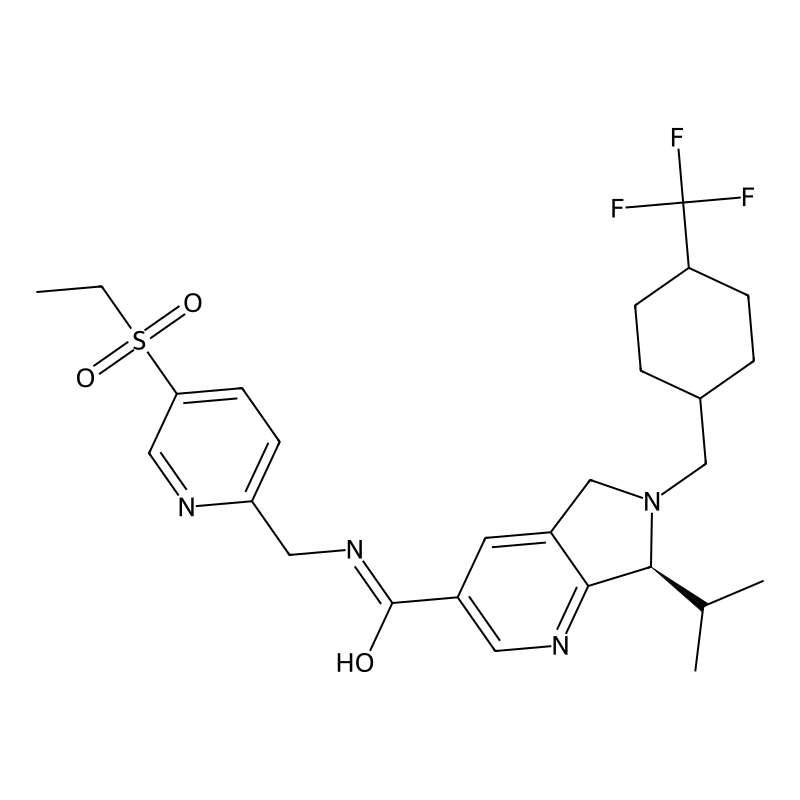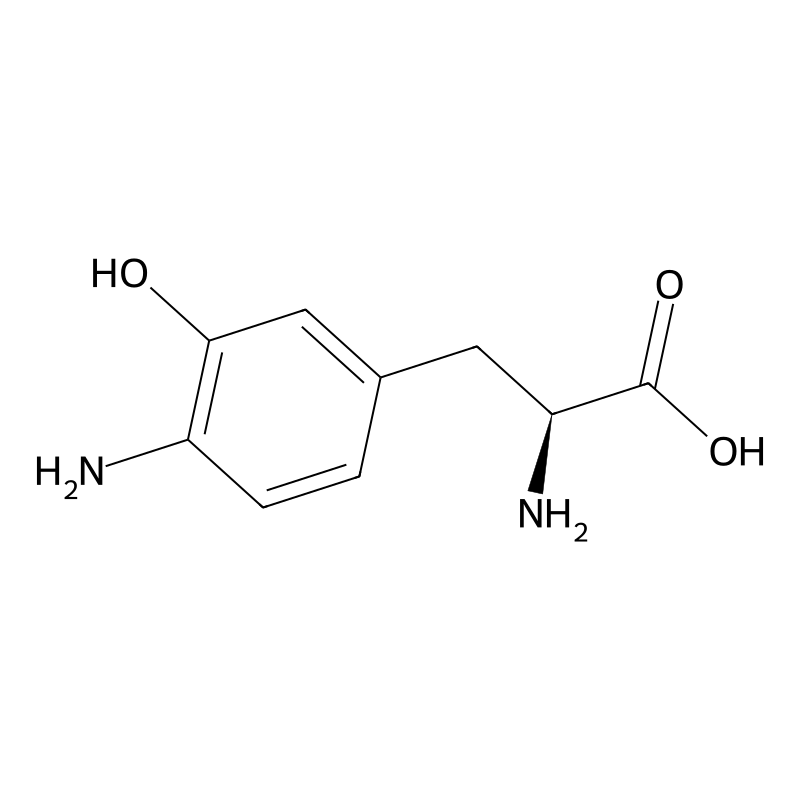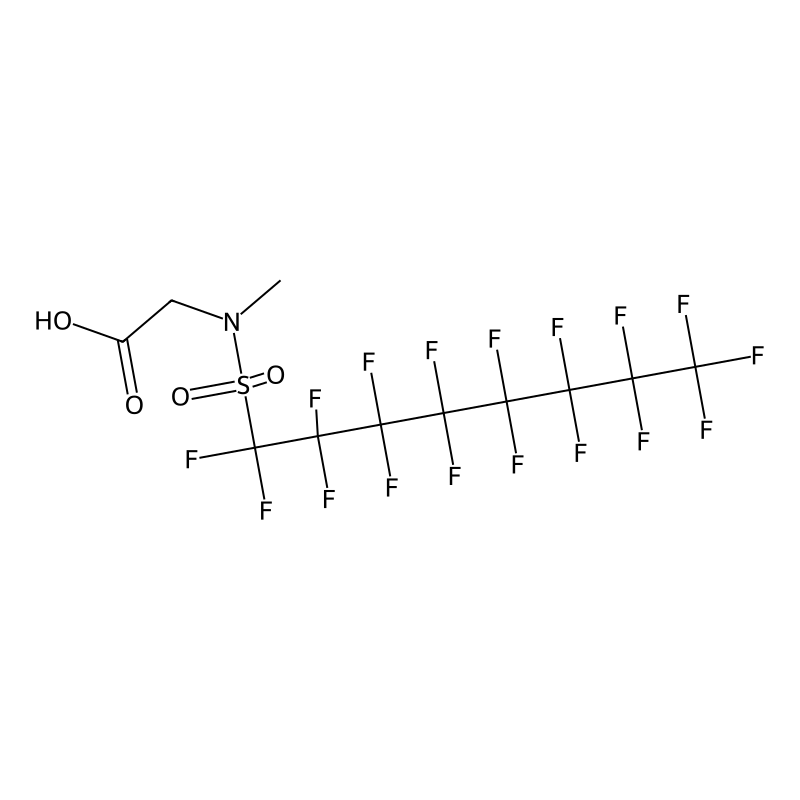1-benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole
Catalog No.
S3146242
CAS No.
1207020-53-8
M.F
C21H21BrN2S
M. Wt
413.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
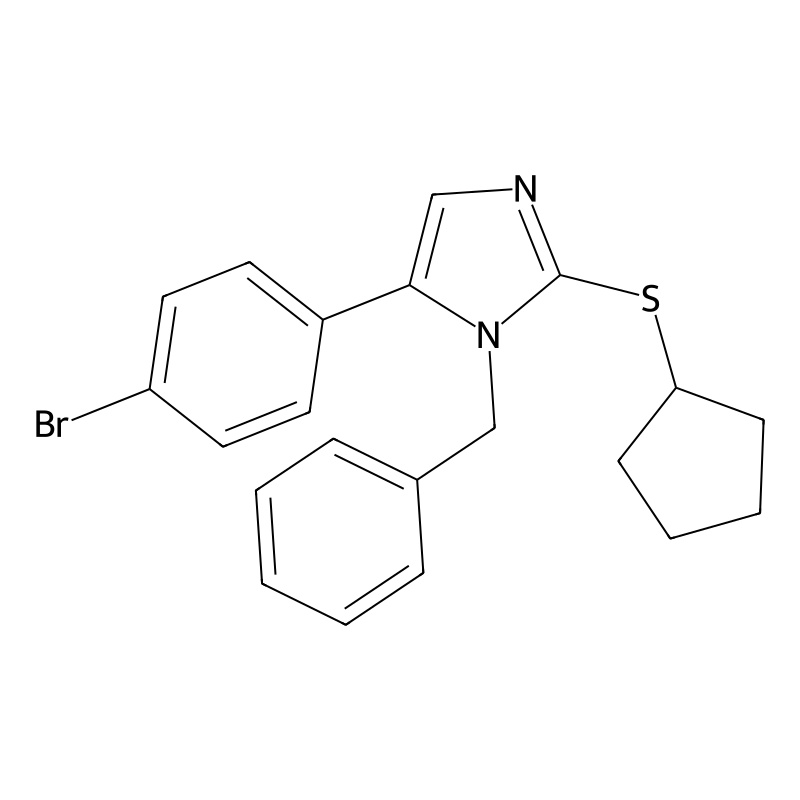
Content Navigation
CAS Number
1207020-53-8
Product Name
1-benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole
IUPAC Name
1-benzyl-5-(4-bromophenyl)-2-cyclopentylsulfanylimidazole
Molecular Formula
C21H21BrN2S
Molecular Weight
413.38
InChI
InChI=1S/C21H21BrN2S/c22-18-12-10-17(11-13-18)20-14-23-21(25-19-8-4-5-9-19)24(20)15-16-6-2-1-3-7-16/h1-3,6-7,10-14,19H,4-5,8-9,15H2
InChI Key
LLSGMRPBOKFAAT-UHFFFAOYSA-N
SMILES
C1CCC(C1)SC2=NC=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)Br
Solubility
not available
1-Benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole, BCTI, is an imidazole derivative that was originally synthesized in 2011 by Kim et al. This compound belongs to the imidazole family, which is a group of organic compounds that contain a five-membered heterocyclic ring consisting of three carbon atoms and two nitrogen atoms. Imidazoles are widely used in the pharmaceutical industry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. BCTI has been shown to exhibit potent activity against various types of cancer cells, making it a promising candidate for cancer therapy.
BCTI is a white to off-white solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. The molecular formula of BCTI is C24H27BrN2S, and its molecular weight is 463.47 g/mol. The compound has a melting point of 164-166°C and a boiling point of 573.4°C at 760 mmHg. BCTI is stable under normal conditions and can be stored for long periods of time without decomposing.
BCTI can be synthesized through a multistep process involving several reactions, including bromination, imidazole formation, and thiolation. Kim et al. used this process to synthesize BCTI in 2011. The compound was characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. The NMR spectrum of BCTI showed characteristic peaks corresponding to different atoms in the compound, indicating the successful synthesis of the target molecule.
Various analytical methods have been used to determine the purity and quality of BCTI, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). These methods have been used to identify impurities and degradation products in BCTI, ensuring its safety and efficacy in scientific experiments.
BCTI has been shown to exhibit potent antitumor activity against various types of cancer cells, including lung cancer, breast cancer, and prostate cancer. The compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells. BCTI has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
BCTI has been shown to exhibit low toxicity in various scientific experiments, indicating its safety for use in research and industry. Studies have shown that BCTI does not produce any significant adverse effects in tested animals, including rats and mice.
BCTI has the potential to be used in various fields of research and industry, including cancer therapy and drug development. The compound has been shown to exhibit potent antitumor activity, making it a potential candidate for cancer therapy. BCTI can also be used as a lead compound for the development of novel anticancer drugs.
BCTI is still in the early stages of research, and further studies are needed to determine its full potential in various fields of research and industry. However, studies thus far have shown promising results, indicating that BCTI may be a promising candidate for cancer therapy and drug development.
BCTI has the potential to be used in various fields of research and industry, including cancer therapy, drug development, and the treatment of inflammatory diseases. The compound's potent antitumor activity and anti-inflammatory properties make it a potential candidate for the development of novel drugs.
Despite its promising properties, BCTI has some limitations that need to be addressed in future studies. For example, the mechanism of action of BCTI in cancer cells is not fully understood, and more studies are needed to determine its precise mode of action. In addition, the toxicity and safety of BCTI in humans need to be determined before it can be used clinically. Future research should also focus on the development of more efficient synthesis methods for BCTI and the identification of novel derivatives with enhanced activity.
1. Identify novel derivatives of BCTI with enhanced activity
2. Investigate the mechanism of action of BCTI in cancer cells
3. Determine the toxicity and safety of BCTI in humans
4. Develop more efficient synthesis methods for BCTI
5. Investigate the potential use of BCTI in the treatment of inflammatory diseases
6. Conduct clinical trials to determine the efficacy of BCTI in cancer therapy
7. Investigate the potential use of BCTI in combination with other anticancer drugs
8. Determine the pharmacokinetics and pharmacodynamics of BCTI in animals and humans
9. Investigate the potential use of BCTI in other fields of research and industry, such as drug delivery and nanotechnology.
2. Investigate the mechanism of action of BCTI in cancer cells
3. Determine the toxicity and safety of BCTI in humans
4. Develop more efficient synthesis methods for BCTI
5. Investigate the potential use of BCTI in the treatment of inflammatory diseases
6. Conduct clinical trials to determine the efficacy of BCTI in cancer therapy
7. Investigate the potential use of BCTI in combination with other anticancer drugs
8. Determine the pharmacokinetics and pharmacodynamics of BCTI in animals and humans
9. Investigate the potential use of BCTI in other fields of research and industry, such as drug delivery and nanotechnology.
XLogP3
6.1
Dates
Modify: 2023-08-18
Explore Compound Types
Get ideal chemicals from 750K+ compounds



